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molecular formula C13H17N B3054451 1-[(4-Ethenylphenyl)methyl]-pyrrolidine CAS No. 60472-54-0

1-[(4-Ethenylphenyl)methyl]-pyrrolidine

Cat. No. B3054451
M. Wt: 187.28 g/mol
InChI Key: POAVHXRSAJTSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06803462B2

Procedure details

A 1 L (liter) round bottom flask was charged with hexane (400 mL) and 4-vinylbenzyl chloride (104.4 g, 0.68 moles). The reaction flask was placed into an ice/water bath and stirred with a magnetic stir bar. Two equivalents of pyrrolidine (130 g, 1.37 moles) were added over the course of 1 hour. After completed addition the ice/water bath was removed and the reaction was stirred at room temperature overnight. Solids were removed via vacuum filtration and volatiles were removed under vacuum to render the product in quantitative yield.
Quantity
130 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
104.4 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][CH:4]=1)=[CH2:2].[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>CCCCCC>[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:5][CH:4]=1)=[CH2:2]

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
N1CCCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
104.4 g
Type
reactant
Smiles
C(=C)C1=CC=C(CCl)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred with a magnetic stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was placed into an ice/water bath
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solids were removed via vacuum filtration and volatiles
CUSTOM
Type
CUSTOM
Details
were removed under vacuum

Outcomes

Product
Name
Type
Smiles
C(=C)C1=CC=C(C=C1)CN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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